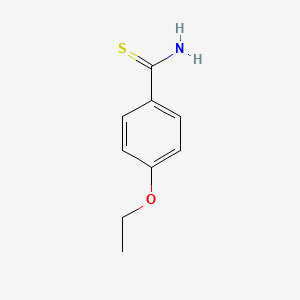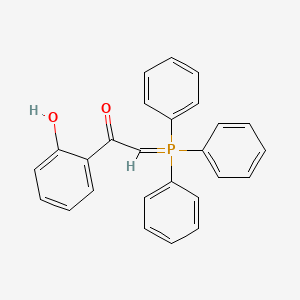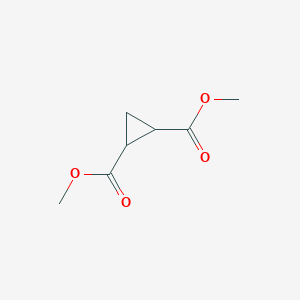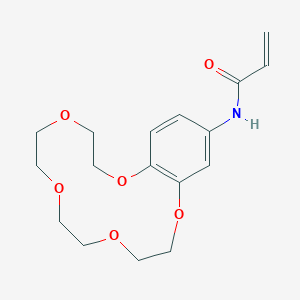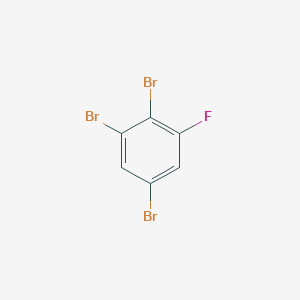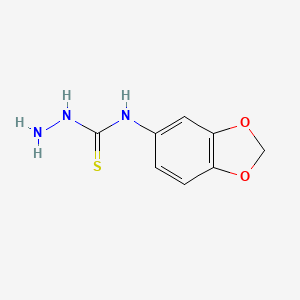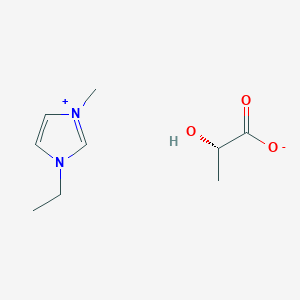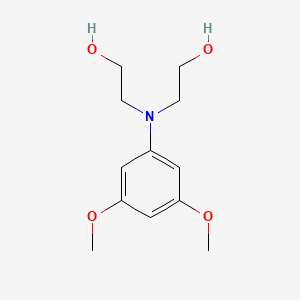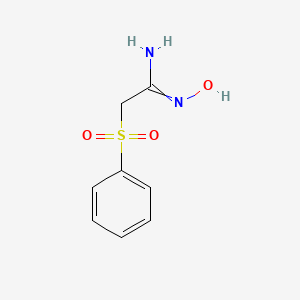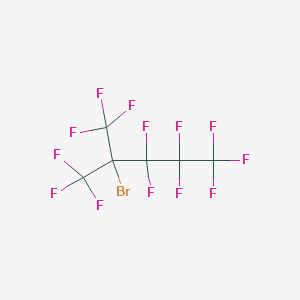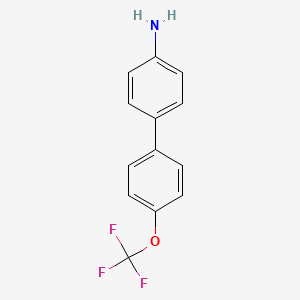
4'-Trifluoromethoxy-biphenyl-4-ylamine
Overview
Description
4’-Trifluoromethoxy-biphenyl-4-ylamine is a chemical compound with the molecular formula C13H10F3NO It is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which in turn is linked to an amine group
Mechanism of Action
Target of Action
The primary target of 4’-Trifluoromethoxy-biphenyl-4-ylamine, also known as 4-[4-(trifluoromethoxy)phenyl]aniline, is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with its target, sEH, by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of EETs into their corresponding diols . The inhibition of sEH leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context .
Biochemical Pathways
The inhibition of sEH affects the arachidonic acid metabolic pathway . In this pathway, arachidonic acid is converted into various eicosanoids, including EETs. By inhibiting sEH, the conversion of EETs into less active diols is prevented, leading to an accumulation of EETs . This can result in various downstream effects, such as vasodilation and anti-inflammatory effects .
Pharmacokinetics
The compound’s lipophilic nature suggests that it may have good absorption and distribution characteristics
Result of Action
The inhibition of sEH by 4-[4-(trifluoromethoxy)phenyl]aniline leads to an increase in the levels of EETs . EETs have been shown to have vasodilatory, anti-inflammatory, and nephroprotective effects . Therefore, the action of 4-[4-(trifluoromethoxy)phenyl]aniline can potentially result in improved blood flow, reduced inflammation, and enhanced kidney protection .
Action Environment
The action of 4-[4-(trifluoromethoxy)phenyl]aniline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s absorption and distribution
Biochemical Analysis
Biochemical Properties
4’-Trifluoromethoxy-biphenyl-4-ylamine plays a crucial role in biochemical reactions, particularly as an inhibitor of human soluble epoxide hydrolase . This enzyme is involved in the metabolism of epoxides to diols, and its inhibition can have significant effects on various physiological processes. The compound interacts with the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . Additionally, 4’-Trifluoromethoxy-biphenyl-4-ylamine has been shown to interact with other proteins and enzymes, such as tyrosine kinases, where it acts as an inhibitor by binding to the ATP-binding site .
Cellular Effects
The effects of 4’-Trifluoromethoxy-biphenyl-4-ylamine on various types of cells and cellular processes are profound. In mast cells, for instance, the compound has been shown to decrease the level of FcεRI-dependent degranulation and cytokine production . This indicates that 4’-Trifluoromethoxy-biphenyl-4-ylamine can modulate immune responses by affecting cell signaling pathways and gene expression. Furthermore, the compound influences cellular metabolism by uncoupling oxidative phosphorylation, leading to changes in mitochondrial membrane potential and energy production .
Molecular Mechanism
At the molecular level, 4’-Trifluoromethoxy-biphenyl-4-ylamine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as soluble epoxide hydrolase and tyrosine kinases, inhibiting their activity . This binding involves hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. Additionally, the compound can alter gene expression by affecting transcription factors and signaling pathways involved in cellular responses . These molecular interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Trifluoromethoxy-biphenyl-4-ylamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 4’-Trifluoromethoxy-biphenyl-4-ylamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver damage and alterations in metabolic pathways have been observed . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4’-Trifluoromethoxy-biphenyl-4-ylamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism results in the formation of various metabolites that can be excreted in urine and feces . The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of other metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4’-Trifluoromethoxy-biphenyl-4-ylamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the active sites of enzymes or specific cellular compartments. The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of 4’-Trifluoromethoxy-biphenyl-4-ylamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be found in the mitochondria, where it affects mitochondrial function and energy production . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Preparation Methods
The synthesis of 4’-Trifluoromethoxy-biphenyl-4-ylamine typically involves the following steps:
Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a suitable trifluoromethoxy precursor with the biphenyl intermediate.
Amination: The final step involves the introduction of the amine group through a reductive amination reaction. This step typically involves the reaction of the biphenyl intermediate with an amine source in the presence of a reducing agent.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4’-Trifluoromethoxy-biphenyl-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst or hydride donors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4’-Trifluoromethoxy-biphenyl-4-ylamine has a wide range of scientific research applications, including:
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study the interactions of trifluoromethoxy and amine groups with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, 4’-Trifluoromethoxy-biphenyl-4-ylamine is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
4’-Trifluoromethoxy-biphenyl-4-ylamine can be compared with other similar compounds, such as:
4’-Methoxy-biphenyl-4-ylamine: This compound lacks the trifluoromethoxy group, which can significantly alter its chemical properties and biological activities.
4’-Trifluoromethyl-biphenyl-4-ylamine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in reactivity and interactions with biological targets.
4’-Amino-biphenyl-4-ylamine: This compound lacks the trifluoromethoxy group, which can affect its solubility and pharmacokinetic properties.
The uniqueness of 4’-Trifluoromethoxy-biphenyl-4-ylamine lies in the presence of both trifluoromethoxy and amine functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISNZDCSZJLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375325 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-14-0 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
